4-(Thiophen-2-yl)pyrrolidin-2-one
Overview
Description
“4-(Thiophen-2-yl)pyrrolidin-2-one” is a chemical compound that is part of the pyrrolidin-2-one family . Pyrrolidin-2-ones are important building blocks in organic chemistry .
Synthesis Analysis
The synthesis of “4-(Thiophen-2-yl)pyrrolidin-2-one” can be achieved via the Horner–Wadsworth–Emmons Reaction and Reductive Cyclisation . Further details about the synthesis process are not available in the retrieved information.Scientific Research Applications
Synthesis of Novel Molecular Structures
4-(Thiophen-2-yl)pyrrolidin-2-one can be used in the synthesis of novel molecular structures. For instance, it has been used in the synthesis of a novel di(thiophen-2-yl) substituted and pyrene-pyridine fluorescent molecular hybrid . This hybrid molecule was synthesized using the multicomponent Chichibabin pyridine synthesis reaction .
Fluorescent Sensing
The synthesized di(thiophen-2-yl) substituted and pyrene-pyridine fluorescent molecular hybrid displays highly selective fluorescent sensing properties towards Fe 3+ ions when compared to other competitive metal ions . The photophysical properties studies reveal that the synthesized hybrid molecule has a binding constant of 2.30×10 3 M −1 with limit of detection (LOD) of 4.56×10 −5 M (absorbance mode) and 5.84×10 –5 M (emission mode) for Fe 3+ ions .
Organic Chemistry Experiments
4-(Thiophen-2-yl)pyrrolidin-2-one can be synthesized via the Horner–Wadsworth–Emmons Reaction and Reductive Cyclisation . This makes it a valuable compound for use in comprehensive organic chemistry experiments .
High-Contrast Electrochromic Devices
Tris(4-(thiophen-2-yl)phenyl)amine-based conjugated copolymers, which could potentially be synthesized using 4-(Thiophen-2-yl)pyrrolidin-2-one, have been used in high-contrast electrochromic devices .
Biological Evaluation
4-(Thiophen-2-yl)pyrrolidin-2-one can be used in the biological evaluation of various compounds .
Synthesis of Compound 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile
4-(Thiophen-2-yl)pyrrolidin-2-one has been used in the synthesis of compound 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile . This compound was synthesized in a one-pot manner using 2-acetylthiophene, 4-pyridine carboxaldehyde, ammonium acetate, and ethyl cyanoacetate in the presence of ceric ammonium nitrate (CAN) and then refluxed in ethanol .
Safety and Hazards
The safety data sheet for a related compound, (Pyrrolidin-1-yl)pyrimidine-5-boronic acid pinacol ester, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and following safety protocols.
Future Directions
Pyrrolidin-2-ones, including “4-(Thiophen-2-yl)pyrrolidin-2-one”, have great potential in pharmacology and medicinal chemistry . They are used to design new molecules for the treatment of various diseases. The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology .
properties
IUPAC Name |
4-thiophen-2-ylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c10-8-4-6(5-9-8)7-2-1-3-11-7/h1-3,6H,4-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUVRTUBDHFZDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457182 | |
Record name | 4-(Thiophen-2-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-2-yl)pyrrolidin-2-one | |
CAS RN |
88221-12-9 | |
Record name | 4-(Thiophen-2-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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